molecular formula C18H20BrNO4 B11671511 Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11671511
M. Wt: 394.3 g/mol
InChI Key: FGRNSTBXGCLTKJ-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a bromophenyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, leading to biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C18H20BrNO4

Molecular Weight

394.3 g/mol

IUPAC Name

dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-8-6-7-9-13(12)19)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3

InChI Key

FGRNSTBXGCLTKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC

Origin of Product

United States

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